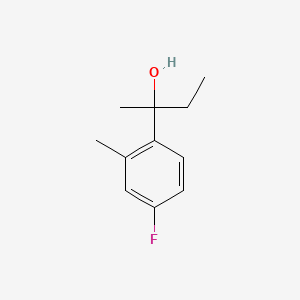
2-(4-Fluoro-2-methylphenyl)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluoro-2-methylphenyl)-2-butanol is a fluorinated organic compound characterized by a phenyl ring substituted with a fluorine atom and a methyl group, and a butanol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 4-fluoro-2-methylphenyl magnesium bromide with butanal in the presence of anhydrous ether, followed by hydrolysis.
Reductive Amination: Another method involves the reductive amination of 4-fluoro-2-methylphenylacetonitrile with butanal in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions or reductive amination processes, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation of this compound can produce corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of 2-(4-Fluoro-2-methylphenyl)-butane.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical reagents include nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed:
Oxidation: 2-(4-Fluoro-2-methylphenyl)-butanone, 2-(4-Fluoro-2-methylphenyl)-butanoic acid.
Reduction: 2-(4-Fluoro-2-methylphenyl)-butane.
Substitution: Nitro derivatives, bromo derivatives.
科学研究应用
2-(4-Fluoro-2-methylphenyl)-2-butanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(4-Fluoro-2-methylphenyl)-2-butanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity, influencing pathways related to inflammation and pain modulation.
相似化合物的比较
2-(3-Fluoro-2-methylphenyl)-2-butanol: Similar structure but different position of the fluorine atom.
2-(4-Fluoro-3-methylphenyl)-2-butanol: Different position of the methyl group.
Uniqueness: 2-(4-Fluoro-2-methylphenyl)-2-butanol is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
生物活性
2-(4-Fluoro-2-methylphenyl)-2-butanol is a compound of interest due to its potential biological activities, including interactions with various biological targets. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
The compound is characterized by a fluorinated aromatic ring, which significantly influences its biological properties. The presence of the fluorine atom can enhance lipophilicity and modulate the electronic properties of the molecule, impacting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it has been noted for its potential to inhibit purine nucleoside phosphorylase (PNP), which plays a crucial role in nucleotide metabolism.
- Signal Transduction Modulation: By binding to receptors, the compound may modulate signaling pathways that regulate cell growth and apoptosis.
Biological Activity
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antitumor Activity:
- Anti-inflammatory Properties:
- Antimicrobial Activity:
Case Studies
Several case studies have investigated the biological effects of this compound:
-
Study on Antitumor Effects:
A study evaluated the compound's effect on human T-cell leukemia cells. Results indicated that it induced apoptosis through mitochondrial pathways, with a notable increase in reactive oxygen species (ROS) production . -
Anti-inflammatory Study:
Another investigation focused on the anti-inflammatory effects in a murine model of acute inflammation. The compound significantly reduced edema and inflammatory cell infiltration compared to controls, suggesting its therapeutic potential in inflammatory diseases.
Table 1: Biological Activities of this compound
属性
IUPAC Name |
2-(4-fluoro-2-methylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-4-11(3,13)10-6-5-9(12)7-8(10)2/h5-7,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBICHTWTUPGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=C(C=C1)F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














